1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
The compound “1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their antimicrobial activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For instance, one study used 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate for the synthesis of polyfunctionally substituted heterocycles . Another study synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 517.7±50.0 °C . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Cancer Research
This compound and its derivatives have shown promise in cancer research. For instance, certain derivatives have been identified as inhibitors of Aurora A, a kinase involved in the regulation of cell division, suggesting potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006). Additionally, various isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus, including 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, have shown promising results against Ehrlich ascites carcinoma cells and have displayed significant in vivo radioprotective activity (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).
Antiviral Research
Compounds derived from this acid have exhibited antiviral activities. For instance, specific derivatives have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without showing toxicity for Vero cells (A. Bernardino, Alexandre R. Azevedo, L. C. S. Pinheiro, J. C. Borges, Vinícius Lucio Carvalho, Milene Dias Miranda, M. D. Meneses, M. Nascimento, D. Ferreira, M. Rebello, Viveca Giongo Silva, I. Frugulhetti, 2007).
Anti-Inflammatory and Antioxidant Research
Some derivatives have been investigated for their potential as anti-5-lipoxygenase agents and antioxidants. For example, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited both anticancer and anti-5-lipoxygenase activities (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016). Additionally, specific pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown antioxidant activity nearly equal to that of ascorbic acid (A. El‐Mekabaty, 2015).
Antibacterial Research
Derivatives of this compound have also been evaluated for their antibacterial activities. For example, various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids synthesized have been found to be effective antibacterial agents (T. Maqbool, A. Nazeer, M. N. Khan, M. Elliott, M. Khan, M. Ashraf, Muhammad Nasrullah, Shafia Arshad, M. Munawar, 2014).
Synthesis and Characterization in Medicinal Chemistry
This compound serves as an important intermediate in various synthetic pathways in medicinal chemistry. For instance, it has been used in the synthesis of apixaban, an anticoagulant, as well as in the preparation of various heterocyclic compounds (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MFCD08558311, is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
MFCD08558311 interacts with its target, the Mitogen-activated protein kinase 14, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of Mitogen-activated protein kinase 14 by MFCD08558311 affects various biochemical pathways. These pathways are primarily involved in cell proliferation and stress response . The downstream effects of this disruption can lead to changes in cell growth and survival .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness .
Result of Action
The molecular and cellular effects of MFCD08558311’s action primarily involve changes in cell growth and survival. By inhibiting the activity of Mitogen-activated protein kinase 14, MFCD08558311 can disrupt cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
MFCD08558311 has been found to interact with certain enzymes and proteins. For instance, it has been associated with the inhibition of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The interaction between MFCD08558311 and CDK2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
The cellular effects of MFCD08558311 are primarily observed in its potential cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that MFCD08558311 could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MFCD08558311 involves its interaction with CDK2. It has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and induce apoptosis within cells . This suggests that MFCD08558311 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function could be inferred from its cytotoxic activities observed in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of MFCD08558311 in animal models have not been explicitly reported in the literature. Its cytotoxic activities suggest that its effects could potentially vary with different dosages .
Metabolic Pathways
Given its interaction with CDK2, it could potentially influence pathways related to cell cycle regulation .
Transport and Distribution
Its cellular effects suggest that it could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its molecular interactions and cellular effects, it could potentially be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24)12-6-8-21(9-7-12)15-14-10-20-22(16(14)19-11-18-15)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMPBIRTTYIBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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